3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline
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Overview
Description
3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline is a heterocyclic compound that features a quinoline core structure with an oxolane (tetrahydrofuran) ring and a sulfanylmethyl group. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, making them a significant class of compounds in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethylquinoline with oxolane-2-thiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and efficiency . These methods not only reduce the reaction time but also minimize the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . The oxolane and sulfanylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
2-Arylquinoline: Exhibits selective binding to estrogen receptors.
Uniqueness
3-(Oxolan-2-ylmethylsulfanylmethyl)quinoline is unique due to the presence of the oxolane and sulfanylmethyl groups, which can enhance its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Properties
IUPAC Name |
3-(oxolan-2-ylmethylsulfanylmethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-2-6-15-13(4-1)8-12(9-16-15)10-18-11-14-5-3-7-17-14/h1-2,4,6,8-9,14H,3,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHUIABDRYFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSCC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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